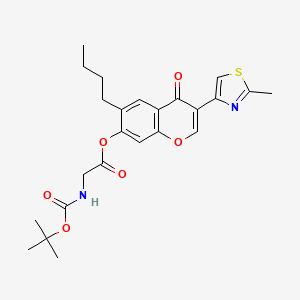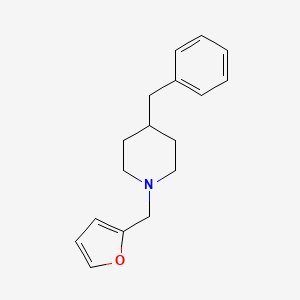![molecular formula C17H14N2O3 B3835886 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
描述
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one, also known as DMNQ, is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that has been shown to induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on biological systems.
作用机制
The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one involves the generation of ROS through redox cycling. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is reduced by cellular reductants, such as NADH or NADPH, to form a semiquinone radical, which can react with molecular oxygen to form superoxide anion. Superoxide anion can then undergo further reactions to generate other ROS, such as hydrogen peroxide and hydroxyl radical. The ROS generated by 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one can cause oxidative damage to cellular components, leading to cell death or dysfunction.
Biochemical and Physiological Effects
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce oxidative stress and damage to various cellular components, including DNA, proteins, and lipids. It can activate various signaling pathways involved in oxidative stress response, such as the Nrf2/Keap1 pathway, the MAPK pathway, and the NF-kB pathway. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce apoptosis in various cell types, including cancer cells, and to inhibit cell proliferation. It has also been shown to induce inflammation and tissue damage in animal models.
实验室实验的优点和局限性
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is a useful tool for studying the effects of oxidative stress on biological systems. It is a potent oxidant that can generate ROS in cells and tissues, mimicking the effects of endogenous ROS generated during oxidative stress. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is relatively stable and easy to handle, making it a convenient tool for lab experiments. However, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has some limitations for lab experiments. It can be toxic to cells and tissues at high concentrations, and its effects can be influenced by various factors, such as pH, temperature, and the presence of antioxidants.
未来方向
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been widely used in scientific research, but there are still many questions that remain unanswered. Future research directions could include:
1. Investigating the effects of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one on specific cellular components, such as mitochondria or lysosomes.
2. Studying the effects of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one on specific signaling pathways involved in oxidative stress response.
3. Developing new methods for using 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one to study oxidative stress in vivo, such as in animal models of disease.
4. Investigating the potential therapeutic applications of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one, such as in cancer treatment or neurodegenerative diseases.
5. Developing new redox-cycling agents that are more specific or less toxic than 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one.
Conclusion
In conclusion, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on biological systems. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce oxidative damage to DNA, proteins, and lipids, and to activate various signaling pathways involved in oxidative stress response. Despite its limitations, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one remains a valuable tool for studying oxidative stress, and future research directions will continue to explore its potential applications.
科学研究应用
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that can generate reactive oxygen species (ROS) in cells and tissues, leading to oxidative stress. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been used to study the effects of oxidative stress on various biological systems, including cells, tissues, and animals. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to activate various signaling pathways involved in oxidative stress response.
属性
IUPAC Name |
3-(2,4-dimethylanilino)-2-nitroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-14(11(2)9-10)18-15-12-5-3-4-6-13(12)17(20)16(15)19(21)22/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRPXPSPVJQCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylanilino)-2-nitroinden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B3835846.png)

![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-4-morpholinesulfonamide](/img/structure/B3835853.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3835858.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)

![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)


![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)